Enhanced Lipophilicity Window vs. 1'-Ethyl Analog (XLogP3-AA 1.6 vs. 1.1) for Blood-Brain Barrier Penetration Design
The 1'-allyl substituent of CAS 890625-09-9 yields an XLogP3-AA value of 1.6, while the direct 1'-ethyl analog (CAS 1048925-07-0) exhibits XLogP3-AA 1.1 [1][2]. Both compounds share the same PSA (83.8 Ų). The +0.5 LogP increment places the allyl derivative within the optimal window (LogP 1–3) often targeted for CNS drug candidates, while the more hydrophilic ethyl analog falls below this threshold and the 1'-(2-methylallyl) analog exceeds it (XLogP3-AA 2.2) [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 1'-Ethyl analog: XLogP3-AA = 1.1; 1'-(2-methylallyl) analog: XLogP3-AA = 2.2 |
| Quantified Difference | ΔLogP = +0.5 (vs. ethyl); ΔLogP = -0.6 (vs. 2-methylallyl) |
| Conditions | Computed by XLogP3 (PubChem 2025.04.14) |
Why This Matters
This intermediate LogP differentiates the allyl scaffold for CNS and balanced-permeability programs, where the ethyl analog may be too polar and the 2-methylallyl analog too lipophilic.
- [1] PubChem. (2026). Compound Summary for CID 6485182: XLogP3-AA 1.6. View Source
- [2] PubChem. (2026). Compound Summary for CID 3163612: XLogP3-AA 1.1. View Source
- [3] PubChem. (2026). Compound Summary for CID 3163614: XLogP3-AA 2.2. View Source
